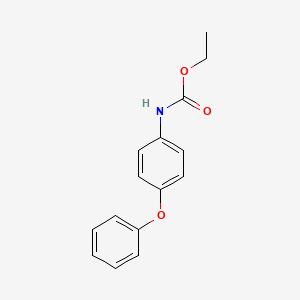
N-(4-acetylphenyl)-4-isobutoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-4-isobutoxybenzamide, also known as AIBA, is a chemical compound that has gained significant attention in the field of scientific research. AIBA belongs to the class of benzamide derivatives and has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-4-isobutoxybenzamide is not fully understood, but it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways involved in various cellular processes. N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-acetylphenyl)-4-isobutoxybenzamide is its potential as a lead compound for the development of novel anti-cancer agents. N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. However, one of the major limitations of N-(4-acetylphenyl)-4-isobutoxybenzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-acetylphenyl)-4-isobutoxybenzamide. One potential direction is the development of novel N-(4-acetylphenyl)-4-isobutoxybenzamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(4-acetylphenyl)-4-isobutoxybenzamide in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects. Additionally, the study of N-(4-acetylphenyl)-4-isobutoxybenzamide in animal models of cancer and inflammation could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
N-(4-acetylphenyl)-4-isobutoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-acetylphenol with isobutyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-aminobenzoic acid to yield the final product, N-(4-acetylphenyl)-4-isobutoxybenzamide.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-4-isobutoxybenzamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been extensively studied for its potential applications in drug discovery and development, particularly in the development of novel anti-cancer agents. N-(4-acetylphenyl)-4-isobutoxybenzamide has also been studied for its potential use as a plant growth regulator and in material science for the synthesis of novel polymers.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)12-23-18-10-6-16(7-11-18)19(22)20-17-8-4-15(5-9-17)14(3)21/h4-11,13H,12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGWAKUJRJAPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)

![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)

![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)




![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)